molecular formula C10H7NO3 B2498522 5-Hydroxyquinoline-4-carboxylic acid CAS No. 1261462-15-0

5-Hydroxyquinoline-4-carboxylic acid

Cat. No. B2498522
CAS RN: 1261462-15-0
M. Wt: 189.17
InChI Key: LZIZUUJJBWXSAU-UHFFFAOYSA-N
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Description

5-Hydroxyquinoline-4-carboxylic acid is a chemical compound with the molecular formula C10H7NO3 . It is used in various fields of synthetic organic chemistry .


Synthesis Analysis

The synthesis of quinoline derivatives, including 5-Hydroxyquinoline-4-carboxylic acid, has been extensively studied. Various synthesis protocols have been reported, including Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . A new series of [2,3’-biquinoline]-4-carboxylic acid and quinoline-3-carbaldehyde analogs were synthesized by utilization of Vilsmeier–Haack, Doebner, nucleophilic substitution, and hydrolysis reactions .


Molecular Structure Analysis

The molecular structure of 5-Hydroxyquinoline-4-carboxylic acid is characterized by a double-ring structure containing a benzene ring fused with a pyridine moiety .


Chemical Reactions Analysis

Quinoline derivatives, including 5-Hydroxyquinoline-4-carboxylic acid, are involved in various chemical reactions. These reactions include transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols .

Safety and Hazards

5-Hydroxyquinoline-4-carboxylic acid is harmful if swallowed . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area. In case of skin contact, wash off immediately with soap and plenty of water .

Mechanism of Action

Target of Action

Quinoline derivatives have been known to exhibit a wide range of biological activities, suggesting that they may interact with multiple targets .

Mode of Action

Quinoline and its derivatives are known to participate in both electrophilic and nucleophilic substitution reactions , which could potentially influence their interaction with biological targets.

Biochemical Pathways

Quinoline derivatives have been associated with a broad spectrum of bio-responses, including anticancer, antioxidant, anti-inflammatory, and antimicrobial activities , suggesting that they may influence multiple biochemical pathways.

Result of Action

Given the broad bioactivity of quinoline derivatives , it can be inferred that the compound may have diverse effects at the molecular and cellular levels.

properties

IUPAC Name

5-hydroxyquinoline-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO3/c12-8-3-1-2-7-9(8)6(10(13)14)4-5-11-7/h1-5,12H,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZIZUUJJBWXSAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CC(=C2C(=C1)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Hydroxyquinoline-4-carboxylic acid

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